molecular formula C24H22N2O3 B14533192 N-(3-Phenyl-1H-indol-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine CAS No. 62308-63-8

N-(3-Phenyl-1H-indol-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine

Cat. No.: B14533192
CAS No.: 62308-63-8
M. Wt: 386.4 g/mol
InChI Key: PGANFCPWNRTXKI-UHFFFAOYSA-N
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Description

N-(3-Phenyl-1H-indol-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is characterized by the presence of a phenyl group attached to the indole ring and a trimethoxyphenyl group attached to the methanimine moiety.

Properties

CAS No.

62308-63-8

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-(3-phenylindol-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine

InChI

InChI=1S/C24H22N2O3/c1-27-22-13-17(14-23(28-2)24(22)29-3)15-25-26-16-20(18-9-5-4-6-10-18)19-11-7-8-12-21(19)26/h4-16H,1-3H3

InChI Key

PGANFCPWNRTXKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN2C=C(C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenyl-1H-indol-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine typically involves the condensation of 3-phenylindole with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenyl-1H-indol-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-Phenyl-1H-indol-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes and receptors. The indole moiety is known to bind to certain protein targets, potentially modulating their activity. The trimethoxyphenyl group may also contribute to the compound’s biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Phenyl-1H-indol-1-yl)-1-phenylmethanimine: Lacks the trimethoxy groups, which may affect its biological activity.

    N-(3-Phenyl-1H-indol-1-yl)-1-(3,4-dimethoxyphenyl)methanimine: Similar structure but with fewer methoxy groups.

    N-(3-Phenyl-1H-indol-1-yl)-1-(4-methoxyphenyl)methanimine: Contains only one methoxy group.

Uniqueness

N-(3-Phenyl-1H-indol-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine is unique due to the presence of three methoxy groups on the phenyl ring, which may enhance its solubility, stability, and biological activity compared to similar compounds with fewer methoxy groups.

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